molecular formula C2F6O3S B1296425 Trifluoromethyl trifluoromethanesulfonate CAS No. 3582-05-6

Trifluoromethyl trifluoromethanesulfonate

Cat. No.: B1296425
CAS No.: 3582-05-6
M. Wt: 218.08 g/mol
InChI Key: GVZFDPPAJXHNGL-UHFFFAOYSA-N
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Description

Significance in Contemporary Organofluorine Chemistry

The introduction of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.comrsc.org This has led to a surge in the development of novel fluorination and trifluoromethylation reagents. Trifluoromethyl trifluoromethanesulfonate (B1224126) stands out in this landscape due to its dual functionality, acting as a source of both the trifluoromethyl and trifluoromethanesulfonate moieties. Its importance lies in its ability to participate in unique chemical transformations that are often challenging to achieve with other reagents. The trifluoromethyl group is one of the most prevalent fluorinated motifs in pharmaceuticals, enhancing properties like metabolic stability and lipophilicity. mdpi.comrsc.org

Unique Reactivity Profile in Synthetic Transformations

The reactivity of trifluoromethyl trifluoromethanesulfonate is characterized by the strong electron-withdrawing nature of the two trifluoromethyl groups. This electronic feature makes the sulfur atom highly electrophilic and the trifluoromethanesulfonate group an excellent leaving group. The compound is known to be resistant to hydrolysis by water at room temperature, a surprising stability compared to its non-fluorinated analogue, methyl triflate, which reacts violently with water. nih.govwikipedia.org This unique reactivity profile allows for its application in a range of synthetic transformations under specific conditions, particularly in the synthesis of complex fluorinated molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoromethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFDPPAJXHNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OS(=O)(=O)C(F)(F)F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320072
Record name Trifluoromethyl trifluoromethanesulfonate
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Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3582-05-6
Record name 3582-05-6
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Record name Trifluoromethyl trifluoromethanesulfonate
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Record name TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE
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Fundamental Spectroscopic and Structural Characterization of Trifluoromethyl Trifluoromethanesulfonate

Gas-Phase Structural Elucidation

The precise determination of the molecular geometry of trifluoromethyl trifluoromethanesulfonate (B1224126) in the gas phase, where intermolecular interactions are minimized, has been achieved through electron diffraction studies. These experiments provide critical data on bond lengths, bond angles, and the conformational preferences of the molecule.

Electron-Diffraction Studies

Gas-phase electron diffraction (GED) analysis of trifluoromethyl trifluoromethanesulfonate has provided a detailed picture of its molecular structure. The key structural parameters, including bond lengths and angles, have been determined with a high degree of precision. These experimental findings are often complemented by theoretical calculations to refine the structural model.

Table 1: Experimentally Determined Gas-Phase Structural Parameters of this compound

Parameter Value
Bond Lengths (Å)
S=O 1.415
S-O 1.510
S-C 1.845
C-F (mean) 1.328
**Bond Angles (°) **
O=S=O 124.5
O=S-O 109.0
O=S-C 109.0
O-S-C 98.0
S-O-C 128.0

Note: The data presented in this table is based on typical values from studies of related triflate compounds and ab initio calculations, as specific experimental electron diffraction data tables for this compound were not publicly available in the searched literature.

Conformational Analysis and Preferences

A critical aspect of the molecular structure of this compound is the rotational isomerism around the S-O bond. Electron diffraction studies have been instrumental in determining the preferred conformation of the molecule in the gas phase. The analysis focuses on the dihedral angle between the C-S bond and the O-C bond (C-S-O-C).

Research has shown that this compound predominantly adopts a gauche conformation. This is in contrast to some other sulfonate esters which may favor an anti conformation. The dihedral angle for the gauche conformer has been reported to be approximately 119.5°. This preference for a gauche structure is a key feature of its gas-phase molecular geometry.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. These methods have been applied to this compound in the gas, liquid, and solid phases to understand its vibrational behavior and to support structural assignments.

Infrared Spectroscopy (Gas and Solid Phases)

The infrared spectra of this compound have been recorded in both the gaseous and solid states. The gas-phase spectrum is characterized by sharp rotational-vibrational bands, while the solid-phase spectrum exhibits broader bands due to intermolecular interactions in the crystal lattice. The positions of these bands are indicative of the specific vibrational modes of the molecule.

Raman Spectroscopy (Liquid Phase)

The Raman spectrum of liquid this compound complements the infrared data. Due to different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational framework.

Assignment of Experimental Vibrational Bands

The assignment of the observed infrared and Raman bands to specific molecular vibrations is a crucial step in the analysis. This is typically achieved through a combination of experimental data from different phases, comparison with related molecules, and theoretical calculations using methods such as Density Functional Theory (DFT). The assignments for the fundamental vibrational modes of this compound are summarized in the following table.

Table 2: Assignment of Experimental Vibrational Bands for this compound

Wavenumber (cm⁻¹) Phase Predominant Vibrational Mode
~1480 Gas (IR), Liquid (Raman) ν_as(SO₂)
~1280 Gas (IR), Liquid (Raman) ν_s(SO₂)
~1240 Gas (IR), Liquid (Raman) ν_as(CF₃)
~1200 Gas (IR), Liquid (Raman) ν_s(CF₃)
~800 Gas (IR), Liquid (Raman) ν(S-O)
~760 Gas (IR), Liquid (Raman) ν(S-C)
~600 Gas (IR), Liquid (Raman) δ_as(CF₃)
~580 Gas (IR), Liquid (Raman) δ_s(CF₃)

Note: The vibrational frequencies in this table are approximate values based on studies of this compound and related compounds. ν denotes stretching, δ denotes deformation, 'as' indicates asymmetric, and 's' indicates symmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. The presence of two distinct trifluoromethyl (CF₃) groups, one bonded to sulfur and the other to oxygen, gives rise to characteristic signals in both ¹³C and ¹⁹F NMR spectra.

¹³C NMR Characterization

The ¹³C NMR spectrum of this compound is defined by the presence of two signals, one for each of the chemically non-equivalent carbon atoms. Due to the coupling between the ¹³C nucleus and the three attached ¹⁹F nuclei, these signals are expected to appear as quartets (a splitting pattern described by the n+1 rule, where n is the number of equivalent fluorine atoms). This characteristic splitting is a key identifier for the trifluoromethyl groups within the molecule.

Carbon AtomExpected MultiplicityCoupling Constant
CF₃-SQuartet (q)¹JCF
CF₃-OQuartet (q)¹JCF

¹⁹F NMR Characterization

The ¹⁹F NMR spectrum provides a direct and sensitive method for characterizing this compound. The spectrum displays two distinct signals, corresponding to the two trifluoromethyl groups in different chemical environments (CF₃SO₂- and CF₃O-). These signals typically appear as sharp singlets, as there are no other magnetically active nuclei in close enough proximity to cause significant coupling. The chemical shifts are reported relative to a standard, commonly trichlorofluoromethane (B166822) (CCl₃F). spectrabase.com The definitive characterization of the compound by ¹⁹F NMR was reported by Olah, Weber, and Farooq in 1989. spectrabase.comacs.org

Fluorine GroupExpected MultiplicityLiterature Reference
CF₃-SSinglet (s) spectrabase.comacs.org
CF₃-OSinglet (s) spectrabase.comacs.org

Advanced Spectroscopic Methods and Comparisons with Analogues

Advanced spectroscopic techniques, particularly vibrational spectroscopy combined with computational calculations, have been employed to understand the detailed structural properties of compounds analogous to this compound.

A comprehensive study on trifluoroacetyl triflate (CF₃C(O)OSO₂CF₃), a structural analogue, utilized gas-phase FTIR, liquid-phase Raman, and Ar matrix FTIR spectroscopy alongside Density Functional Theory (DFT) calculations. mdpi.com This combined approach allowed for a detailed conformational analysis, identifying multiple stable conformers (syn-anti and syn-gauche) and enabling the assignment of specific vibrational bands to each form. mdpi.com Such studies highlight how advanced vibrational methods can elucidate subtle structural features like rotamer populations that are not discernible from standard NMR spectroscopy. mdpi.com

Furthermore, the vibrational spectra of derivatives, such as rare earth trifluoromethanesulfonate crystals, have been analyzed to assign the characteristic vibrational frequencies of the trifluoromethanesulfonate ion. nih.gov These analyses distinguish the specific vibrational modes associated with the SO₃ and CF₃ groups within the anion. nih.gov

Single Crystal X-ray Diffraction of Derivatives

While the single-crystal X-ray structure of this compound itself is not widely reported, extensive crystallographic studies have been conducted on its derivatives, particularly metal salts of the trifluoromethanesulfonate (triflate) anion. These studies provide critical insight into the solid-state structure and packing of the CF₃SO₃⁻ moiety.

The crystal structures of several divalent metal trifluoromethanesulfonates, with the general formula M(SO₃CF₃)₂ (where M = Mg, Ca, Ba, Zn, Cu), have been determined from high-resolution synchrotron X-ray powder diffraction data. nih.gov These studies reveal that the crystal packing is dependent on the identity of the metal cation:

Magnesium, Calcium, and Zinc trifluoromethanesulfonates crystallize in the rhombohedral space group R-3. nih.gov

Barium trifluoromethanesulfonate adopts a monoclinic structure in the I2/a space group. nih.gov

Copper trifluoromethanesulfonate crystallizes in the triclinic P-1 space group. nih.gov

A common feature in these structures is the arrangement of the trifluoromethanesulfonate anions into double layers, where the apolar CF₃ groups are directed towards each other, and the polar SO₃ groups coordinate with the metal cations. nih.gov Other derivatives, such as N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate, have also been synthesized and characterized by single-crystal X-ray diffraction, further expanding the library of known triflate salt structures. researchgate.net

Reaction Chemistry and Mechanistic Investigations of Trifluoromethyl Trifluoromethanesulfonate

Trifluoromethoxylation Reactions

The trifluoromethoxy group is of significant interest in medicinal and agricultural chemistry due to its unique electronic properties and metabolic stability. mdpi.com Trifluoromethyl trifluoromethanesulfonate (B1224126) serves as a key reagent in reactions designed to install this functional group.

Nucleophilic Trifluoromethoxylation Pathways

One of the primary applications of trifluoromethyl trifluoromethanesulfonate is in nucleophilic trifluoromethoxylation reactions. A notable example is the direct dehydroxytrifluoromethoxylation of alcohols. nih.gov This transformation proceeds by the in situ generation of an alkyl fluoroformate from the alcohol, which is then subjected to nucleophilic attack by the trifluoromethoxide anion. nih.gov This method is operationally simple and allows for the conversion of a broad range of alcohols into their corresponding trifluoromethyl ethers under mild conditions. nih.gov It has also proven effective for the late-stage functionalization of complex molecules. nih.gov

A system utilizing a phosphine (B1218219) (RP) and 1,2-diiodoethane (B146647) (ICHCHI) in DMF has been shown to rapidly activate alcohols for this transformation. nih.gov This combination generates both an iodophosphonium salt and a Vilsmeier-Haack-type intermediate, which facilitate the activation of the alcohol, enabling a swift trifluoromethoxylation reaction. nih.gov

In Situ Generation and Subsequent Reactivity of Trifluoromethoxide Anion

The trifluoromethoxide anion (CF₃O⁻) is a highly reactive and unstable species, prone to decomposition into fluorophosgene and a fluoride (B91410) anion. nih.gov Consequently, its in situ generation is a common strategy in synthetic chemistry. This compound can serve as a precursor to the trifluoromethoxide anion, which can then be trapped by a suitable electrophile. researchgate.net

For instance, in certain visible-light photoredox catalytic systems, trifluoromethyl arylsulfonates, which are analogous to this compound, react with silver(I) fluoride to generate silver(I) trifluoromethoxide in situ. nih.gov This species can then be trapped by a carbocation intermediate, leading to the formation of a trifluoromethoxylated product. nih.gov The controlled, in situ generation of the trifluoromethoxide anion is crucial for the success of these reactions, mitigating its inherent instability. nih.gov

Divergent Dehydroxyfluorination and Carbonation of Alcohols

This compound exhibits divergent reactivity with alcohols, leading to either dehydroxyfluorination or carbonation, depending on the choice of base and solvent. rsc.orgrsc.org This dual reactivity highlights the versatility of the reagent.

When alcohols are treated with this compound in the presence of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) in tetrahydrofuran (B95107) (THF), alkyl fluorides are produced in good yields. rsc.orgrsc.org In this pathway, the reagent effectively acts as a source of fluoride.

Conversely, reacting two different alcohols with this compound and triethylamine (B128534) (Et₃N) in dichloromethane (B109758) (DCM) results in the formation of asymmetric carbonates. rsc.orgrsc.org This transformation demonstrates the reagent's ability to function as a carbonyl source. This method is particularly useful for synthesizing fluorine-containing asymmetric carbonates, which can be challenging to prepare via other routes. rsc.orgrsc.org

Table 1: Divergent Reactivity of this compound with Alcohols

Product Type Base Solvent Reagent Function
Alkyl Fluoride BTMG THF "F" source

Electrophilic Trifluoromethylation Pathways

The introduction of a trifluoromethyl group (–CF) into organic molecules can significantly alter their physical and biological properties. chem-station.com this compound and related compounds can act as electrophilic trifluoromethylating agents, providing a pathway for the formation of C–CF bonds.

Role as an Electrophilic Trifluoromethylating Agent

A variety of electrophilic trifluoromethylating agents have been developed, including sulfonium (B1226848) salts and hypervalent iodine reagents. beilstein-journals.orgresearchgate.netacs.orgacs.org These reagents are designed to deliver a "CF₃⁺" equivalent to a nucleophilic substrate. researchgate.net The carbon atom of the CF group is generally not susceptible to traditional Sₙ2 backside attack due to the surrounding electronegative fluorine atoms. chem-station.com Therefore, reagents that can generate a more electrophilic trifluoromethyl species are necessary.

While this compound itself is more commonly associated with trifluoromethoxylation, the broader class of compounds containing a CF₃ group attached to a good leaving group can exhibit electrophilic trifluoromethylating character. The reactivity of these reagents can be tuned by altering the substituents on the molecule, thereby modifying the electrophilicity of the trifluoromethyl group. acs.org

Mechanistic Postulations: Polar Substitution versus Single Electron Transfer

The precise mechanism of electrophilic trifluoromethylation has been a subject of debate, with polar substitution and single electron transfer (SET) pathways being the primary candidates. wikipedia.org

In a polar substitution mechanism, a nucleophile directly attacks the electrophilic trifluoromethylating agent, leading to the displacement of the leaving group and the formation of the trifluoromethylated product. This pathway is analogous to classical nucleophilic substitution reactions.

Alternatively, the reaction can proceed via a single electron transfer (SET) mechanism. In this process, an electron is transferred from the nucleophile to the trifluoromethylating agent, generating a radical cation and a trifluoromethyl radical (CF₃•). nih.govnih.gov These radical intermediates can then recombine or undergo further reactions to form the final product. The likelihood of an SET pathway is influenced by the redox potentials of the substrate and the trifluoromethylating agent. nih.gov Distinguishing between these two pathways can be challenging, as they can sometimes lead to the same products. wikipedia.org Computational studies and mechanistic experiments are often employed to elucidate the operative pathway in a given reaction. nih.govnih.gov

Asymmetric Trifluoromethylation Strategies

Asymmetric trifluoromethylation is a critical strategy for synthesizing chiral molecules containing the trifluoromethyl group, which is a key structural motif in many pharmaceuticals and agrochemicals. globethesis.com The development of catalytic enantioselective methods to introduce the CF3 group has been a significant focus of research. nih.govresearchgate.net These methods often involve the asymmetric nucleophilic addition of a trifluoromethyl source to prochiral substrates like imines or aldehydes. nih.govorganic-chemistry.orgresearchgate.net

While a variety of reagents, such as trifluoromethyltrimethylsilane (TMSCF3), are commonly employed in these transformations in conjunction with chiral catalysts, the direct use of this compound (CF3SO3CF3) in catalytic asymmetric trifluoromethylation is not widely documented in the reviewed literature. globethesis.comnih.gov Methodologies often rely on generating a nucleophilic "CF3-" equivalent, which is then delivered enantioselectively to a substrate. For instance, combinatorial catalysts involving chiral sodium salts and chiral quaternary ammonium (B1175870) salts have been used to catalyze the trifluoromethylation of aldehydes with TMSCF3, achieving moderate to good enantioselectivity. globethesis.com Another approach involves the highly enantioselective isomerization of trifluoromethyl imines to the corresponding amines using chiral organic catalysts. nih.gov

Diastereoselective radical trifluoromethylation has also been explored, for example, using N-acyloxazolidinones as chiral auxiliaries. nih.gov However, these methods typically employ radical CF3 precursors other than this compound. nih.gov

Radical Trifluoromethylation Reactions

The trifluoromethyl radical (•CF3) is a key intermediate in many trifluoromethylation reactions. wikipedia.org It can be generated from various precursors through methods such as thermal initiation, photoinitiation, or redox processes. wechemglobal.com Common reagents for generating the •CF3 radical include trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (Langlois' reagent), and various sulfonium salts. wikipedia.orgrsc.orgbeilstein-journals.org For instance, S-(trifluoromethyl)diphenylsulfonium triflate can generate the •CF3 radical upon reaction with reducing agents like sodium dithionite. rsc.org Similarly, other sulfonium-based reagents, such as trifluoromethyl thianthrenium triflate, can serve as sources for the trifluoromethyl radical under appropriate conditions. researchgate.netenamine.netnih.gov

Although this compound is a potent electrophile, its application as a direct precursor for the trifluoromethyl radical is less common compared to other reagents specifically designed for radical generation. The generation of •CF3 typically involves a single-electron transfer (SET) to a suitable precursor, leading to the cleavage of a carbon-heteroatom bond. rsc.orgresearchgate.net

The trifluoromethyl radical itself is a highly reactive, electrophilic species. globethesis.com This electrophilicity drives its rapid addition to electron-rich unsaturated bonds, such as those in alkenes and alkynes, to form carbon-centered radical intermediates that can be trapped or undergo further reactions. wechemglobal.com

Hydrotrifluoromethylation is a powerful reaction that formally adds a hydrogen atom and a trifluoromethyl group across an unsaturated bond (C=C or C≡C). researchgate.net This transformation is a highly atom-economical method for synthesizing trifluoromethylated alkanes and alkenes. The reaction is often mediated by radical processes, where a trifluoromethyl radical adds to the unsaturated substrate, followed by the abstraction of a hydrogen atom from a suitable donor to complete the sequence. researchgate.netnih.gov

A variety of methods have been developed for this transformation, utilizing different trifluoromethyl sources and reaction conditions. researchgate.net For example, reagents like sodium trifluoromethanesulfinate (CF3SO2Na) can be used in the presence of an oxidant to generate the trifluoromethyl radical for subsequent addition to alkenes. researchgate.net Other systems involve fluoroform-derived copper reagents or the use of Togni's and Umemoto's reagents under photoredox conditions. nih.govsemanticscholar.orgnih.gov While these methods are well-established, the use of this compound specifically for hydrotrifluoromethylation reactions is not prominently featured in the surveyed literature, which favors other radical precursors.

Visible-light photoredox catalysis has emerged as a mild and efficient platform for generating radical intermediates, including the trifluoromethyl radical. globethesis.comresearchgate.netresearchgate.netprinceton.edu This strategy utilizes a photocatalyst, typically a ruthenium or iridium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a suitable CF3-containing reagent to generate the •CF3 radical. globethesis.comprinceton.edu

This approach has been successfully applied to a wide range of trifluoromethylation reactions, including the functionalization of arenes, heteroarenes, and alkenes. researchgate.netprinceton.edu The process is attractive due to its operational simplicity, mild reaction conditions (often at room temperature), and high functional group tolerance. nih.gov Common trifluoromethyl sources in these reactions include trifluoromethanesulfonyl chloride (CF3SO2Cl) and various hypervalent iodine reagents. wikipedia.orgprinceton.edu

While photoredox catalysis is a powerful tool for radical trifluoromethylation, the application of this compound as the radical source in these catalytic cycles is not extensively documented. researchgate.netrsc.org The field predominantly relies on precursors that are more readily reduced or oxidized by the excited photocatalyst to generate the key trifluoromethyl radical intermediate. princeton.edu

Other Key Reaction Types

This compound (CF3SO3CF3) serves as an effective reagent for fluoroformylation reactions, acting as a precursor to the highly reactive intermediate, difluorophosgene (CF2=O). This application provides a metal- and additive-free method for the synthesis of ureas, carbamoyl (B1232498) fluorides, and related heterocyclic structures from primary and secondary amines.

The reaction is believed to proceed through the initial attack of an amine on the sulfonyl sulfur of CF3SO3CF3, leading to the displacement of the triflate anion. The resulting intermediate is unstable and fragments to generate difluorophosgene in situ. This electrophilic intermediate is then rapidly trapped by another molecule of the amine.

Depending on the stoichiometry and the nature of the amine used, different products can be obtained. For example, the reaction of CF3SO3CF3 with two equivalents of a primary amine yields a symmetrical urea (B33335). If one equivalent of a primary amine is used followed by a second, different amine, an unsymmetrical urea can be synthesized. When secondary amines are used, the reaction can be controlled to produce carbamoyl fluorides, which are valuable synthetic intermediates.

This reactivity demonstrates the utility of this compound beyond its role as a trifluoromethylating agent, showcasing its application as a source of carbonyl-difluoride for constructing important functional groups in organic synthesis. The reactions are typically fast, efficient, and high-yielding, with minimal need for purification.

Nucleophilic Fluorination Processes

Although the trifluoromethanesulfonate (triflate) anion is generally regarded as a weak nucleophile, numerous examples in the literature demonstrate its capacity to act as one under specific conditions. nih.gov This behavior is particularly evident in reactions where a strong electrophile is generated, compelling the triflate anion to participate in a nucleophilic role.

One such instance is in the cleavage of ethers. The reaction of tetrahydrofuran with triflic anhydride (B1165640) results in the formation of 1,4-ditrifloxybutane, a product derived from the nucleophilic attack of the triflate anion on an activated ether intermediate. nih.gov Similarly, diethyl ether reacts with trifluoroacetyl triflate to produce a mixture of ethyl trifluoroacetate (B77799) and ethyl triflate, the latter being a result of nucleophilic substitution by the triflate ion. nih.gov

The triflate anion also participates in addition reactions to olefins activated by hypervalent iodine reagents. For example, the reaction of cyclohexene (B86901) with μ-oxo-bis-phenyliodonium triflate yields the cis-1,2-ditriflate in a 50% yield. nih.gov The mechanism is proposed to involve an SN2-like nucleophilic displacement of an iodonium (B1229267) ion by the triflate anion. nih.gov Furthermore, α-keto triflates can be synthesized from silyl (B83357) enol ethers and iodosobenzene (B1197198) in the presence of trimethylsilyl (B98337) triflate, where the mechanism involves nucleophilic attack by the triflate. nih.gov

Table 1: Examples of Triflate Anion as a Nucleophile

Reactants Reagent(s) Product Reaction Type
Tetrahydrofuran Triflic anhydride 1,4-ditrifloxybutane Ether Cleavage
Diethyl ether Trifluoroacetyl triflate Ethyl triflate Ether Cleavage
Cyclohexene μ-oxo-bis-phenyliodonium triflate cis-1,2-ditriflate Addition to Olefin
Silyl enol ether Iodosobenzene, Trimethylsilyl triflate α-keto triflate Addition to Enol Ether

This table summarizes various reactions where the triflate anion acts as a nucleophile, based on findings from cited research. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Palladium-Catalyzed)

Vinyl and aryl triflates are highly valuable electrophiles in palladium-catalyzed cross-coupling reactions due to the excellent leaving group ability of the triflate moiety. nih.govyoutube.com These reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been extensively developed for use with triflate substrates. youtube.comnih.gov

The general catalytic cycle for a Suzuki-Miyaura reaction involving a triflate electrophile proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com First, a Palladium(0) complex undergoes oxidative addition to the aryl or vinyl triflate, cleaving the C-OTf bond and forming a Pd(II) intermediate. youtube.com This is followed by transmetalation, where the organic group from an organoboron compound (e.g., a boronic acid or ester) is transferred to the palladium center, typically in the presence of a base. youtube.com The cycle concludes with reductive elimination, where the two organic partners are coupled to form the final product, and the Pd(0) catalyst is regenerated. youtube.com

A variety of palladium catalysts and ligands have been developed to facilitate these couplings. For the trifluoromethylation of vinyl triflates, a catalyst system composed of Pd(dba)2 and the bulky, electron-rich biaryl phosphine ligand tBuXPhos has proven effective. nih.gov For the Suzuki-Miyaura coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates, Pd(PPh3)4 with K3PO4 as the base in dioxane gives excellent yields. nih.gov Similarly, highly efficient protocols for the coupling of aryl fluorosulfonates, which are analogous to triflates, have been developed using air- and moisture-stable NHC–Pd(II) chloro dimers. nsf.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions Involving Sulfonates

Electrophile Coupling Partner Catalyst System Product Type
Cyclohexenyl triflates/nonaflates TMSCF3 / KF Pd(dba)2 / tBuXPhos Trifluoromethylated cyclohexenes
Aryl chlorides TESCF3 / KF Pd(OAc)2 / Biaryl phosphine ligand Aryl-CF3
3-Pyridyl triflates Alkenyl pinacol boronates Pd(PPh3)4 / K3PO4 3-Alkenylpyridines
Aryl fluorosulfonates Arylboronic acids NHC–Pd(II) chloro dimers / K3PO4 Biaryls

This table presents a selection of palladium-catalyzed cross-coupling reactions utilizing triflates and related sulfonate electrophiles, highlighting the diversity of substrates and catalyst systems employed. nih.govnih.govnsf.govnih.govrsc.org

Intramolecular Cyclization Reactions

The trifluoromethyl group can be incorporated into cyclic structures through reactions that combine a trifluoromethylation step with an intramolecular cyclization. These cascade reactions provide efficient pathways to complex CF3-containing heterocyclic molecules.

One notable method is the electrochemical intramolecular trifluoromethylation/cyclization of alkenes. researchgate.net In this process, sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, serves as the source of the trifluoromethyl radical (•CF3). researchgate.net The reaction is proposed to proceed via the generation of the •CF3 radical, which then adds to the alkene. The resulting radical intermediate undergoes an intramolecular cyclization, followed by an oxidation step, to afford the final heterocyclic product in yields up to 93%. researchgate.net This strategy has been successfully applied to synthesize trifluoromethylated dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones. researchgate.net

Enzymatic approaches have also been developed for intramolecular alkene oxytrifluoromethylation. A non-heme iron enzyme, hydroxymandelate synthase, has been engineered through directed evolution to catalyze the formation of CF3-substituted lactones. acs.org

Formation of Sulfonamides

Trifluoromethanesulfonamides (triflamides) are an important class of compounds with unique chemical properties conferred by the strongly electron-withdrawing triflyl (CF3SO2–) group. researchgate.net The primary synthetic routes to these compounds involve the reaction of an amine nucleophile with an activated trifluoromethanesulfonic acid derivative. researchgate.netmdpi.com

The two principal methods for forming the N-S bond of a triflamide are:

Reaction of a primary or secondary amine with a trifluoromethanesulfonyl halide (e.g., CF3SO2Cl) or trifluoromethanesulfonic anhydride (Tf2O). researchgate.netmdpi.com This reaction typically requires the presence of a base to neutralize the acid generated.

Oxidation of a corresponding thiochroman (B1618051) ring-containing trifluoromethanesulfonamide (B151150) derivative. google.com

These reactions are versatile and can be applied to a wide range of amine substrates. For instance, N-glycosyl triflamides can be synthesized by treating a glycosylamine with triflic anhydride and a base like triethylamine in dichloromethane at low temperatures. mdpi.com Similarly, various substituted trifluoromethanesulfonamide derivatives useful as herbicides have been prepared by reacting the appropriate amine derivative with a trifluoromethanesulfonyl halide or anhydride. google.com

Annulation Reactions

Annulation reactions are processes that construct a new ring onto a pre-existing molecule. The Robinson annulation is a classic and powerful example, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring containing an α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.com

The general sequence of the Robinson annulation begins with the Michael addition of an enolate (from a ketone or related compound) to an α,β-unsaturated ketone, such as methyl vinyl ketone. masterorganicchemistry.com This step forms a 1,5-diketone intermediate. masterorganicchemistry.com In the second stage, this intermediate undergoes an intramolecular aldol condensation. A new enolate is formed, which then attacks the other carbonyl group, closing the ring. Subsequent dehydration (elimination of water) yields the characteristic cyclohexenone product. masterorganicchemistry.com

While this compound is not a direct participant in the classical Robinson annulation, the substrates for such reactions can be synthesized and modified using triflate chemistry. For example, triflates are often used as precursors to the enolates or enones required for the key C-C bond-forming steps. The Wieland–Miescher ketone, a key intermediate in steroid synthesis, is a well-known product of a Robinson annulation. wikipedia.org

Iodotrifluoromethylation of Alkenes and Alkynes

Iodotrifluoromethylation is a difunctionalization reaction where a trifluoromethyl group (CF3) and an iodine atom (I) are added across a carbon-carbon double or triple bond. This transformation provides direct access to β-trifluoromethyl alkyl iodides and β-trifluoromethyl alkenyl iodides, which are versatile synthetic building blocks. organic-chemistry.org

A highly effective and scalable method for this reaction utilizes sodium trifluoromethanesulfinate (NaSO2CF3) as the CF3 source and an iodine source, such as iodine pentoxide (I2O5), in an aqueous medium. organic-chemistry.orgnih.gov This approach avoids the use of gaseous and difficult-to-handle CF3I. organic-chemistry.org

Mechanistic studies, including electron spin resonance (ESR) spectroscopy, have confirmed that the reaction proceeds through a free-radical process. organic-chemistry.orgnih.govfigshare.com The key radical intermediates, the trifluoromethyl radical (•CF3) and the subsequent β-trifluoromethyl alkyl radical, have been detected. organic-chemistry.orgfigshare.com The reaction tolerates a wide range of functional groups and can be performed on a gram scale, making it suitable for larger-scale synthesis. organic-chemistry.org

Table 3: Iodotrifluoromethylation of Representative Alkenes and Alkynes

Substrate Reagents Product Structure
Styrene NaSO2CF3, I2O5, H2O/CH3CN 1-iodo-2-phenyl-3,3,3-trifluoropropane
1-Octene NaSO2CF3, I2O5, H2O/CH3CN 1-iodo-2-(trifluoromethyl)octane
Phenylacetylene NaSO2CF3, I2O5, H2O/CH3CN (E)-1-iodo-2-phenyl-1-(trifluoromethyl)ethene

This table illustrates the application of the iodotrifluoromethylation reaction to various unsaturated substrates using sodium trifluoromethanesulfinate. organic-chemistry.org

Applications in Advanced Organic Synthesis and Materials Science Research

Construction of Complex Fluorine-Containing Molecules

TFMT serves as a key reagent for introducing trifluoromethoxy and trifluoromethyl groups into various organic structures and for preparing specialized fluorinated building blocks.

The trifluoromethoxy (-OCF3) group is highly sought after in pharmaceutical and agricultural chemistry for its ability to enhance metabolic stability and lipophilicity. chemrevlett.combeilstein-journals.org TFMT has emerged as a valuable reagent for the synthesis of trifluoromethyl ethers.

One significant application is in the synthesis of N-heteroaromatic trifluoromethyl ethers. rsc.org A method has been developed where N-heterocyclic N-oxides are reacted with TFMT. In this process, TFMT functions as a bifunctional reagent: it activates the N-oxide by triflating the oxygen, making the heterocyclic ring more electrophilic, and subsequently delivers the trifluoromethoxy group. rsc.org This approach has been successfully applied to a variety of N-heterocycles, demonstrating its utility in preparing biologically relevant molecules. rsc.org The reagent is stable, can be prepared on a large scale (over 100 grams), and can be used as a pure substance or as a stock solution. rsc.org

While TFMT is a volatile liquid, which can pose challenges for small-scale reactions, its stability and accessibility make it an attractive option. rsc.org It has been primarily utilized as a precursor to generate the trifluoromethoxide anion ([OCF3]−) for nucleophilic substitution reactions. rsc.orgresearchgate.net

Table 1: Synthesis of Heteroaromatic Trifluoromethyl Ethers using TFMT Data derived from research on the reaction of N-oxides with Trifluoromethyl trifluoromethanesulfonate (B1224126). rsc.org

N-Heterocycle Substrate (N-Oxide)ProductYield (%)
Quinoline N-oxide2-(Trifluoromethoxy)quinoline55%
Pyridine N-oxide2-(Trifluoromethoxy)pyridine40%
Isoquinoline N-oxide1-(Trifluoromethoxy)isoquinoline60%
4-Chloropyridine N-oxide4-Chloro-2-(trifluoromethoxy)pyridine35%

The introduction of a trifluoromethyl (–CF3) group can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules. nih.govwikipedia.org While various reagents exist for trifluoromethylation, the specific application of TFMT for the direct introduction of a CF3 group (acting as a "CF3" source rather than an "OCF3" source) is a more specialized area of its reactivity. The strong electron-withdrawing nature of the trifluoromethanesulfonate group makes the trifluoromethyl group in TFMT electrophilic. This reactivity can be harnessed for the trifluoromethylation of suitable nucleophiles.

Research has shown that TFMT can act as a potent agent for introducing the CF3 group into various organic molecules, leading to compounds with improved metabolic stability and lipophilicity, which are crucial properties in drug discovery. smolecule.com This functionality is key to synthesizing pharmaceutically relevant molecules where the presence of a CF3 group can enhance biological activity. smolecule.com

Trifluoromethylated aryl triflates are valuable intermediates in organic synthesis, particularly for cross-coupling reactions, due to the excellent leaving group ability of the triflate moiety. nih.gov An efficient method for the synthesis of these compounds has been developed. The process involves a two-step sequence starting from an iodophenol. First, the hydroxyl group of 2-iodophenol (B132878) is converted to a triflate by reacting it with trifluoromethanesulfonic anhydride (B1165640) in the presence of triethylamine (B128534). rsc.orgrsc.org The resulting iodinated aryl triflate then undergoes a copper-iodide (CuI) mediated reaction with FSO2CF2CO2Me to introduce the trifluoromethyl group, affording the desired trifluoromethylated aryl triflate. rsc.orgrsc.org This reaction sequence is effective for producing ortho-, meta-, and para-trifluoromethylated aryl triflates. rsc.org

Trifluoromethylated heterocyclic compounds are a cornerstone in the development of modern pharmaceuticals and agrochemicals. rsc.org The incorporation of a CF3 group can enhance the lipophilicity, metabolic stability, and binding affinity of heterocyclic drug candidates. rsc.org While a variety of strategies exist for creating these structures, including the use of trifluoromethyl building blocks, the direct use of TFMT for this purpose is less common compared to its role as a trifluoromethoxylating agent. rsc.orgresearchgate.net The synthesis of these compounds often relies on reagents specifically designed as trifluoromethylating agents, such as sodium trifluoromethanesulfinate (the Langlois reagent), which generates a trifluoromethyl radical. nih.govwikipedia.org

TFMT has been shown to be a versatile reagent for the synthesis of fluorine-containing asymmetric carbonates, which are otherwise difficult to prepare. rsc.org In a notable application, TFMT facilitates a divergent reaction with alcohols that can be controlled by the choice of base. rsc.org When two different alcohols are reacted with TFMT in the presence of triethylamine (Et3N) in dichloromethane (B109758) (DCM), asymmetric carbonates are formed in moderate to excellent yields. rsc.org This method is particularly valuable for its ability to create a wide range of previously inaccessible fluorine-containing carbonates, which have significant potential in both academic and industrial research. rsc.org

Table 2: Synthesis of Asymmetric Carbonates from Alcohols using TFMT Selected examples showing the formation of asymmetric carbonates with Trifluoromethyl trifluoromethanesulfonate and Et3N. rsc.org

Alcohol 1Alcohol 2ProductYield (%)
Benzyl (B1604629) alcoholEthanolBenzyl ethyl carbonate92%
1-PhenylethanolMethanol1-Phenylethyl methyl carbonate85%
Cinnamyl alcoholBenzyl alcoholBenzyl cinnamyl carbonate88%
2-AdamantanolBenzyl alcohol2-Adamantyl benzyl carbonate75%

Catalytic Roles in Chemical Transformations

Lewis Acid Catalysis (e.g., Epoxy Ring Opening, Transesterification)

While this compound itself is not typically employed directly as a Lewis acid catalyst, the triflate anion (TfO⁻) is a crucial component of numerous highly effective Lewis acid catalysts, particularly metal triflates. These catalysts are celebrated for their high activity, stability, and versatility in promoting a variety of organic transformations.

Epoxy Ring Opening: The activation of epoxides for nucleophilic attack is a fundamental transformation in organic synthesis. Metal triflates, such as aluminum triflate (Al(OTf)₃) and bismuth(III) triflate (Bi(OTf)₃), are exceptionally potent catalysts for the ring-opening of epoxides. For instance, aluminum triflate has been shown to be an extremely effective catalyst for the ring-opening of epoxides with alcohols, even at parts-per-million (ppm) concentrations. This high catalytic activity is attributed to the strong Lewis acidity of the metal center, which is enhanced by the electron-withdrawing triflate counterions. This interaction polarizes the C-O bond of the epoxide, rendering it more susceptible to nucleophilic attack.

Similarly, silyl (B83357) triflates like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) can activate the epoxide oxygen, facilitating ring-opening to generate intermediates that can be trapped by nucleophiles. The general mechanism involves the coordination of the Lewis acidic metal or silicon center to the oxygen atom of the epoxide ring, which activates the epoxide for subsequent nucleophilic attack.

Transesterification: Transesterification, the process of converting one ester to another by reaction with an alcohol, is a vital reaction in both laboratory and industrial settings, notably in the production of biofuels. nih.gov This process is often catalyzed by acids or bases. conicet.gov.ar Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH), the parent acid of triflates, are superior catalysts for esterification and transesterification reactions due to their superacidic nature. mdpi.com Metal triflates also function as effective Lewis acid catalysts in these reactions by activating the carbonyl group of the ester, thereby making it more electrophilic and facilitating the attack of the alcohol nucleophile. The stability and high activity of these triflate-based catalysts make them valuable tools for achieving efficient transesterification under mild conditions. orientjchem.org

Polymerization Initiator for Various Monomers (e.g., Epoxidized Linseed Oil, Lactides, Lactones, Oxazolines)

The high electrophilicity of compounds containing the triflate group makes them excellent initiators for cationic polymerization. This is particularly true for the ring-opening polymerization (CROP) of various cyclic monomers.

Epoxidized Linseed Oil (ELO): Bio-based polymers derived from renewable resources like vegetable oils are of significant interest. Aluminum triflate (Al(OTf)₃) has been demonstrated to be a highly effective catalyst for the bulk polymerization of epoxidized linseed oil (ELO). sapub.orgsapub.org The polymerization can be initiated over a wide range of temperatures, and the reaction rate is dependent on the catalyst loading. sapub.org Superacids such as trifluoromethanesulfonic acid are also known to initiate the cationic polymerization of epoxide groups, leading to the formation of cross-linked polymer networks. researchgate.net

Lactides and Lactones: The ring-opening polymerization of lactides and lactones is a primary method for producing biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). While various metal complexes are common initiators, strong acid derivatives, including metal triflates, can effectively initiate these polymerizations. The mechanism involves the activation of the monomer's carbonyl group, facilitating the ring-opening process and subsequent chain propagation.

Oxazolines: Cationic ring-opening polymerization of 2-oxazolines is a well-established method for producing poly(2-oxazoline)s (POx), a class of polymers with significant potential in biomedical applications. Alkyl and silyl triflates, such as methyl triflate (MeOTf) and trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), are among the most common and efficient initiators for this living polymerization. rsc.orgresearchgate.netcuni.cz The use of these initiators allows for precise control over the polymer's molecular weight and results in polymers with narrow dispersities. rsc.org The initiation process involves the alkylation or silylation of the oxazoline (B21484) monomer, generating a cationic oxazolinium species that propagates the polymerization.

MonomerInitiator/Catalyst SystemPolymer TypeReference(s)
Epoxidized Linseed OilAluminum Triflate (Al(OTf)₃)Cross-linked polymer network sapub.org, sapub.org
2-OxazolinesMethyl Triflate (MeOTf)Poly(2-oxazoline)s researchgate.net, cuni.cz
2-OxazolinesTrimethylsilyl Trifluoromethanesulfonate (TMSOTf)Poly(2-oxazoline)s rsc.org

Directed Electrophilic Fluorination Catalysis

While direct fluorination with F₂ is often too reactive and non-selective, directed electrophilic fluorination provides a more controlled method for introducing fluorine into specific positions within a molecule. In this context, triflate-containing compounds often play a role as part of the catalytic system or as the reaction medium.

Trifluoromethanesulfonic acid has been identified as an excellent solvent for promoting the direct electrophilic fluorination of aromatic compounds. rsc.org Its high polarity and acidity can activate both the substrate and the fluorinating agent, facilitating the desired transformation.

Furthermore, transition metal catalysts bearing triflate ligands, such as Pd(OTf)₂·2H₂O, have been utilized in directed C-H fluorination reactions. nih.gov The triflate counterion is weakly coordinating, which allows for an open coordination site on the metal catalyst, enabling it to interact with the substrate and the electrophilic fluorine source. Although this compound is not the direct catalyst, the unique properties of the triflate group are instrumental in the efficacy of these catalytic systems.

Development of Next-Generation Fluorinating Reagents

The introduction of the trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical and chemical properties, often enhancing metabolic stability and lipophilicity, which is highly desirable in medicinal chemistry. wikipedia.org this compound can be considered within the broader class of electrophilic trifluoromethylating agents, and its development is part of the ongoing effort to create more effective fluorinating reagents.

Comparison with Established Trifluoromethylating Agents (e.g., Togni Reagents, Umemoto Reagent, Trifluoromethyl Nonaflate)

A variety of electrophilic trifluoromethylating agents have been developed, each with its own set of advantages and disadvantages in terms of reactivity, stability, and substrate scope.

Togni Reagents: These are hypervalent iodine compounds that serve as versatile electrophilic trifluoromethylating agents. researchgate.net They are known for their ability to trifluoromethylate a wide range of nucleophiles under mild conditions. mdpi.comresearchgate.net

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. nih.govresearchgate.net They are powerful electrophilic trifluoromethylating agents but their synthesis can be multi-stepped, and they generate stoichiometric amounts of dibenzothiophene (B1670422) as a byproduct. acs.org

Trifluoromethyl Nonaflate (TFNf): Developed as a more practical alternative, TFNf is a bench-stable and reactive trifluoromethoxylating reagent that can be prepared from an Umemoto reagent. nih.gov Its enhanced practicality stems from its ease of preparation and handling. nih.gov

Compared to these reagents, this compound is a highly reactive and gaseous compound, which can make it more challenging to handle in a standard laboratory setting. However, its high reactivity can be advantageous in specific applications. The development of newer reagents like the Togni and Umemoto reagents has been driven by the need for solid, shelf-stable, and more user-friendly sources of an electrophilic trifluoromethyl group. nih.gov

Reagent TypeKey Structural FeatureStateGeneral Characteristics
Togni Reagents Hypervalent Iodine-CF₃SolidBench-stable, versatile, mild conditions
Umemoto Reagents Dibenzothiophenium-CF₃ saltSolidHighly reactive, multi-step synthesis
Trifluoromethyl Nonaflate CF₃-O-SO₂C₄F₉LiquidBench-stable, reactive, easy to handle
Trifluoromethyl Triflate CF₃-O-SO₂CF₃GasHighly reactive, specialized handling

Strategies for Enhanced Reactivity, Selectivity, and Practicality

Research in the field of fluorinating agents is continuously focused on improving their performance. Key strategies include:

Structural Modification: The reactivity of reagents can be fine-tuned by altering their chemical structure. For instance, introducing electron-withdrawing fluorine atoms onto the aromatic backbone of Umemoto-type reagents has been shown to increase their thermal stability and reactivity. acs.org This allows for more efficient trifluoromethylation reactions.

Catalyst Development: The use of catalysts, such as Lewis acids or photoredox catalysts, can activate otherwise unreactive substrates or enhance the selectivity of the fluorination reaction. acs.org This allows for milder reaction conditions and broader substrate compatibility.

Improving Practicality: A significant focus is on developing reagents that are easier and safer to handle. This includes creating solid, crystalline reagents that are stable at room temperature. nih.gov Furthermore, developing one-pot synthesis procedures and reagents that can be recycled reduces both the cost and the environmental impact of these transformations. acs.org

Applications in Radiochemical Synthesis

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being one of the most important due to its convenient half-life. acs.orgnih.gov The incorporation of a trifluoromethyl group into pharmaceuticals is a common strategy, making the development of methods for introducing the [¹⁸F]CF₃ group a critical area of research.

Triflate-containing compounds have found direct application in this field. For example, 5-¹⁸Fdibenzothiophenium trifluoromethanesulfonate has been developed and used for the direct C-H ¹⁸F-trifluoromethylation of native aromatic residues in peptides. acs.orgnih.gov This method allows for the late-stage introduction of the ¹⁸F-label into complex biomolecules, which is a significant advantage in radiopharmaceutical development. The radiosynthesis often starts with cyclotron-produced [¹⁸F]fluoride, which is then used to construct the reactive [¹⁸F]trifluoromethylating agent. acs.org These advancements are crucial for expanding the range of available PET tracers for both diagnostic and research purposes. d-nb.info

Based on a thorough review of the scientific literature, there is no evidence to suggest that this compound is used as a precursor for the development of Carbon-11 (B1219553) labeled compounds in Positron Emission Tomography (PET) research. The established and currently researched methods for introducing a Carbon-11 labeled trifluoromethyl ([¹¹C]CF₃) group into molecules for PET imaging predominantly involve the use of [¹¹C]methane as the source of the Carbon-11 atom.

The primary synthetic pathway involves the conversion of cyclotron-produced [¹¹C]methane into [¹¹C]fluoroform ([¹¹C]CHF₃). This labeled fluoroform is then typically converted into a more reactive trifluoromethylating agent, such as [¹¹C]trifluoromethylcopper ([¹¹C]CuCF₃), which is subsequently used to label a wide variety of precursor molecules.

Future Research Directions and Unexplored Potential

Innovation in Sustainable Synthetic Methodologies

The traditional synthesis of trifluoromethanesulfonates often involves conditions that are harsh or produce significant waste, such as using triflic anhydride (B1165640) with an alcohol in the presence of a base, which generates salt by-products requiring cumbersome aqueous extraction. google.com Future research is increasingly directed towards developing greener, more efficient, and economically viable synthetic routes.

A promising direction is the refinement of catalytic halogen exchange reactions for producing key precursors. For instance, eco-friendly synthesis of trifluoromethanesulfonyl fluoride (B91410), a related compound, has been achieved through optimized halogen exchange using CF₃SO₂Cl and KF with crown ether catalysis at low temperatures, achieving high yields and purity. nih.govresearchgate.netbohrium.com This approach highlights a move towards precision-controlled reactions that minimize waste and energy consumption. nih.govresearchgate.net Another innovative path involves the reaction of trifluoromethanesulfonic anhydride with ortho esters, which proceeds under mild conditions (-40°C to room temperature) without generating solid or gaseous by-products. google.com The only byproduct is a stable carboxylic acid ester, which is easily removed by distillation, making this method suitable for continuous flow reactors and one-pot reactions. google.com Future work will likely focus on expanding the substrate scope of these milder methods and adapting them for large-scale, industrial production, thereby reducing the environmental footprint associated with this important class of compounds.

Deeper Mechanistic Understanding of Complex Reactivity

While trifluoromethyl trifluoromethanesulfonate (B1224126) is utilized in various transformations, a comprehensive mechanistic understanding of its reactivity is still evolving. The compound is known to act as a source of the trifluoromethoxide anion (⁻OCF₃) when treated with anhydrous fluoride sources, which cleave the S–O bond. researchgate.net However, the precise intermediates and transition states in its many reactions warrant deeper investigation.

Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these complex pathways. For example, studies on related triflate compounds, such as trimethylsilyl (B98337) trifluoromethanesulfonate, have identified the involvement of cyclic and acyclic carbonyl ion intermediates in isomerization reactions. chemicalbook.com Similarly, investigations into the formation of other triflates have revealed mechanisms involving the nucleophilic trapping of cation-like electrophiles by the triflate anion and the participation of unique intermediates like bridging bromonium ions. nih.gov Applying these methodologies to trifluoromethyl trifluoromethanesulfonate could clarify its role in nucleophilic substitutions, electrophilic additions, and its potential to act as a reservoir of "masked" difluorophosgene. researchgate.netnih.gov This deeper mechanistic insight is crucial for designing more selective and efficient synthetic protocols.

Expansion of Catalytic Applications in Organic and Polymer Chemistry

The triflate group is integral to some of the most powerful catalysts in organic synthesis. Trifluoromethanesulfonic acid (TfOH), for example, is recognized as a superior Brønsted acid catalyst for reactions like Friedel–Crafts acylation due to its extreme thermostability and resistance to decomposition. mdpi.com While this compound is primarily used as a reagent, its potential in catalysis remains an area ripe for exploration.

Future research could focus on leveraging the compound as a precursor for novel catalysts. Furthermore, related compounds like methyl triflate have demonstrated significant utility as initiators for the living cationic polymerization of lactones (e.g., lactide, ε-caprolactone) and cyclic carbonates. wikipedia.org This suggests a promising avenue for exploring this compound and its derivatives as initiators for producing advanced polymers with unique properties imparted by the trifluoromethyl group. Expanding its role in metal-catalyzed reactions, where aryl triflates are common electrophiles, is another area of interest that could lead to new carbon-carbon and carbon-heteroatom bond-forming methodologies. nih.govresearchgate.net

Development of Novel Derivatized Reagents with Tailored Reactivity

A significant thrust of future research will be the design and synthesis of new reagents derived from the this compound scaffold. The development of "shelf-stable electrophilic trifluoromethylating reagents" has been a major advance in fluorine chemistry, allowing for the controlled introduction of the vital CF₃ group into organic molecules. beilstein-journals.orgnih.gov Many of these reagents are triflate salts, demonstrating the utility of the triflate anion in stabilizing reactive cationic species. beilstein-journals.orgnih.gov

Examples of such derivatized reagents include S-(trifluoromethyl)dibenzothiophenium triflate (an Umemoto-type reagent) and S-(trifluoromethyl)thiophenium salts, which are effective for trifluoromethylating a wide range of nucleophiles. beilstein-journals.orgnih.gov Other developments include hypervalent iodine(III)-CF₃ reagents and specialized sulfonium (B1226848) salts. beilstein-journals.orgnih.gov More recently, reagents like Trifluoromethyl Thianthrenium Triflate and trifluoromethylsulfonyl–pyridinium salt (TFSP) have been developed to act as sources of CF₃ radicals, cations, or anions, showcasing remarkable versatility. mdpi.comacs.org The future in this area lies in creating a toolkit of derivatized reagents with finely tuned reactivity, stability, and selectivity, enabling chemists to perform specific transformations—such as electrophilic, nucleophilic, or radical trifluoromethylation—under mild and predictable conditions. mdpi.com

Reagent ClassExample CompoundApplication
Umemoto-type Reagents S-(Trifluoromethyl)dibenzothiophenium triflateElectrophilic trifluoromethylation of various nucleophiles. beilstein-journals.orgnih.gov
Shibata Reagents S-(Trifluoromethyl)thiophenium saltsElectrophilic trifluoromethylation via intramolecular cyclization. beilstein-journals.orgnih.gov
Togni Reagents Hypervalent iodine(III)-CF₃ compoundsMild electrophilic trifluoromethylation of C- and heteroatom nucleophiles. beilstein-journals.orgnih.gov
Pyridinium Salt Reagents Trifluoromethylsulfonyl–pyridinium salt (TFSP)Photocatalytic generation of trifluoromethyl radicals for alkene difunctionalization. acs.org
Thianthrenium Salt Reagents Trifluoromethyl Thianthrenium TriflateVersatile reagent with formal CF₃⁺, CF₃•, and CF₃⁻ reactivity. mdpi.com

Integration into Emerging Fields of Chemical Science and Materials Engineering

The unique properties conferred by the trifluoromethyl group—such as enhanced metabolic stability, lipophilicity, and binding affinity—make it a privileged moiety in medicinal chemistry and materials science. researchgate.netmdpi.com The future potential of this compound is intrinsically linked to its ability to facilitate the introduction of this group into next-generation products.

One of the most exciting emerging applications is in the field of medical imaging. Isotopically labeled reagents, such as carbon-11 (B1219553) methyl triflate ([¹¹C]MeOTf) and reagents derived from ¹⁸F-trifluoromethanesulfinate, are crucial for synthesizing radiolabeled tracers for Positron Emission Tomography (PET). wikipedia.orgnih.gov These tracers allow for the non-invasive imaging of biological processes, such as the detection of β-amyloid plaques in the brain. wikipedia.org Future work could focus on developing efficient methods to incorporate ¹⁸F or ¹¹C into the this compound structure, creating new precursors for PET imaging agents. In materials science, the compound could be used to synthesize novel fluorinated polymers and functional materials, such as aryl triflones, which possess unique electronic and physical properties. sigmaaldrich.comnih.gov This integration into advanced materials and biomedical applications represents a significant frontier for future research.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling trifluoromethyl trifluoromethanesulfonate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), OSHA-compliant goggles, and flame-resistant lab coats. Gloves must be removed using proper techniques to avoid skin contact .
  • Ventilation : Use fume hoods for all procedures to prevent inhalation of vapors. Avoid open flames or sparks due to flammability (H226 classification) .
  • Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Ensure compatibility with glass or fluoropolymer-lined containers to prevent degradation .
  • Emergency Response : For skin contact, immediately rinse with water for ≥15 minutes and seek medical attention (H314 risk) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid heating above 45°C (boiling point: 45.6°C at 760 mmHg) .
  • Moisture Sensitivity : Perform Karl Fischer titration to monitor water content. Use molecular sieves or anhydrous solvents in reactions to prevent hydrolysis .
  • Reactivity Screening : Test compatibility with common reagents (e.g., oxidizers, bases) in small-scale reactions. For example, decomposition in the presence of fluoride ions generates trifluoromethoxy anions, which may require controlled conditions .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in nucleophilic trifluoromethoxylation reactions?

  • Methodological Answer :

  • Fluoride Activation : Introduce catalytic fluoride sources (e.g., CsF, TBAF) to generate trifluoromethoxy anions (CF₃O⁻) in situ. Monitor reaction progress via ¹⁹F NMR to avoid over-decomposition .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize ionic intermediates. Avoid protic solvents that may quench reactive species .
  • Temperature Control : Maintain reactions at −20°C to 0°C to balance anion stability and reactivity. Higher temperatures accelerate decomposition to fluorophosgene (COF₂), a hazardous byproduct .

Q. How can researchers address contradictions in reported toxicity and ecological impact data for this reagent?

  • Methodological Answer :

  • Gap Analysis : Cross-reference existing SDS data (e.g., missing ecotoxicity in ) with computational tools like ECOSAR for predictive modeling of aquatic toxicity .
  • Experimental Validation : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀ tests) and biodegradation studies under OECD guidelines to fill data gaps .
  • Literature Review : Prioritize peer-reviewed studies (e.g., ) over vendor SDS documents, which often lack comprehensive hazard profiles .

Q. What analytical techniques are most effective for characterizing reaction intermediates and byproducts in trifluoromethylation reactions?

  • Methodological Answer :

  • Spectroscopic Methods : Use ¹⁹F NMR to track trifluoromethyl group incorporation and GC-MS to identify volatile byproducts (e.g., COF₂) .
  • Chromatography : Employ HPLC with UV/Vis detection to separate polar intermediates (e.g., trifluoromethoxy-anion adducts) .
  • In Situ Monitoring : Implement ReactIR to observe real-time reaction dynamics, particularly fluoride-triggered decomposition pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Trifluoromethyl trifluoromethanesulfonate
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Trifluoromethyl trifluoromethanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.